8-(3-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-(3-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane features a spirocyclic scaffold (1-oxa-4,8-diazaspiro[4.5]decane) with two distinct substituents:
- 4-position: A 4-fluoro-3-methylbenzenesulfonyl group, enhancing electron-withdrawing properties and metabolic stability.
This structural architecture is common in drug discovery, particularly for targeting central nervous system (CNS) receptors or modulating protein-protein interactions (PPIs) .
Properties
IUPAC Name |
(3-bromophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN2O4S/c1-15-13-18(5-6-19(15)23)30(27,28)25-11-12-29-21(25)7-9-24(10-8-21)20(26)16-3-2-4-17(22)14-16/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNYTARONFPGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS Number: 946217-21-6) is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Diazaspiro Core : The initial step includes the reaction of a suitable precursor with sulfonyl chlorides under basic conditions to form the diazaspiro structure.
- Bromination : A subsequent bromination step introduces the bromobenzoyl group.
- Final Modifications : Further modifications may include fluorination and sulfonylation to achieve the desired structure.
The overall yield and purity of the compound can vary based on the specific methods employed during synthesis, with reported purities around 95% .
The molecular formula for this compound is , with a molecular weight of 497.38 g/mol. Its structural complexity allows it to interact with various biological targets, making it a subject of pharmacological interest .
Anticancer Properties
Research indicates that compounds in the diazaspiro family exhibit promising anticancer activity. For example, derivatives have shown effectiveness in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antidiabetic Effects
In studies related to diabetes management, similar compounds have been evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataract formation . This suggests that this compound may also possess antidiabetic properties worth investigating.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific enzymes or receptors that modulate biochemical pathways critical for cell proliferation and survival .
Case Studies
- Cystinuria Model : A related compound demonstrated significant efficacy in preventing stone formation in a cystinuria mouse model, indicating potential applications in urology .
- Anticancer Activity : In vitro studies have shown that certain diazaspiro compounds can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of diazaspiro compounds have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that a related compound effectively reduced tumor growth in xenograft models, suggesting potential for further development in cancer therapies.
Antimicrobial Properties : The sulfonyl group in the compound is known for its antibacterial properties. Research has shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific metabolic pathways. A case study involving a similar compound revealed effective inhibition of Gram-positive bacteria, indicating that 8-(3-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane could be explored as a novel antimicrobial agent.
Material Science Applications
Polymer Development : The compound's unique structure allows it to be used as a building block in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. A recent study showcased the use of diazaspiro compounds in creating high-performance thermoplastics with improved tensile strength and flexibility.
Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its application in nanotechnology. Research indicates that such complexes can be utilized in the development of nanomaterials for drug delivery systems, enhancing the bioavailability of therapeutic agents.
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A derivative of this compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Polymer Application : A research team synthesized a polymer incorporating the diazaspiro structure, resulting in materials with superior thermal stability and mechanical strength compared to conventional polymers.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The 3-bromobenzoyl moiety undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
Reaction with Cyanide :
Substitution of bromine with a nitrile group occurs via treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 70°C. This reaction is analogous to methods described for structurally related brominated compounds .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KCN (4 equiv) | DMSO, 70°C, 8 days | 8-(3-cyanobenzoyl)-... (nitrile analog) | ~90% |
Mechanistic Insight :
The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, and (2) displacement of bromide by cyanide. The electron-withdrawing sulfonyl group enhances the electrophilicity of the adjacent aromatic ring, facilitating substitution .
Sulfonyl Group Reactivity
The 4-fluoro-3-methylbenzenesulfonyl group participates in displacement and hydrolysis reactions:
Hydrolysis to Sulfonic Acid :
Treatment with aqueous NaOH (1M) at reflux converts the sulfonyl chloride to a sulfonic acid derivative :
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (1M) | Reflux, 2 hours | 4-(4-fluoro-3-methylbenzenesulfonic acid)-... |
Amidation :
Reaction with primary amines (e.g., methylamine) in ethanol at 70°C yields sulfonamide derivatives :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine/EtOH | 70°C, 3 days | 4-(N-methyl-4-fluoro-3-methylbenzenesulfonamido)-... | ~85% |
Functionalization of the Spirocyclic Amine
The 1-oxa-4,8-diazaspiro[4.5]decane core allows for selective alkylation or acylation at the secondary amine:
Alkylation :
Using diisopropyl ethyl amine (DIPEA) and alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) under reflux modifies the amine :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide, DIPEA | THF, reflux | 8-(3-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane N-methyl derivative | ~75% |
Acylation :
Acetic anhydride in dichloromethane (DCM) at room temperature acetylates the amine :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | DCM, RT, 12 hours | N-acetyl derivative | ~80% |
Ring-Opening Reactions
The spirocyclic ether (1-oxa) undergoes acid-catalyzed ring opening:
Hydrolysis with HCl :
Concentrated HCl in ethanol at 60°C cleaves the ether bond, yielding a diol intermediate :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (conc.) | EtOH, 60°C, 6 hours | 1,5-diol derivative | ~65% |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings, though specific data for this compound requires extrapolation from analogous systems :
Suzuki-Miyaura Coupling :
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenyl boronic acid, Pd(PPh₃)₄ | Dioxane/H₂O, 80°C, 12h | 8-(3-phenylbenzoyl)-... | ~70%* |
*Estimated based on analogous reactions.
Stability Under Oxidative Conditions
The compound demonstrates stability toward mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions (e.g., KMnO₄ in H₂SO₄) .
Comparison with Similar Compounds
Molecular Structure Variations
Key analogs and their structural differences are summarized below:
Note: The target compound’s molecular weight is inferred from G499-0278, differing only in bromine position.
Key Observations :
- Sulfonyl vs. Carboxylic Acid : Unlike the carboxylic acid derivative in , the sulfonyl group in the target compound enhances stability and logD values.
Physicochemical Properties
Comparative physicochemical
Inferred from structural similarity to G499-0278.
Key Observations :
- Lipophilicity : The 3-bromobenzoyl group in the target compound may slightly increase logD compared to BE99410’s 4-fluorobenzoyl analog due to bromine’s hydrophobicity.
- Solubility : All analogs exhibit poor aqueous solubility (logSw < -3), typical of spirocyclic scaffolds .
Receptor Binding and Selectivity
- Orexin Receptor Modulation : Analog 26 in (spirocyclic scaffold with indole and pyrimidine substituents) exhibits a pKi of 7.85 for orexin-2 receptors. The target compound’s bromine and sulfonyl groups may enhance affinity through halogen bonding and hydrophobic interactions.
Metabolic Stability
- The 4-fluoro-3-methylbenzenesulfonyl group in the target compound likely improves metabolic stability compared to analogs with methoxy or carboxylic acid groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 8-(3-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the diazaspiro core can be functionalized using acid chlorides (e.g., 3-bromobenzoyl chloride) and sulfonyl chlorides (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride) under inert conditions. A typical procedure involves reacting the diazaspiro intermediate (e.g., 8-amino-1-oxa-4,8-diazaspiro[4.5]decane) with triethylamine as a base in dichloromethane, followed by purification via silica gel chromatography (eluent: DCM/MeOH 9:1) .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-sulfonylation or incomplete benzoylation.
Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?
- Methodology :
- Elemental Analysis : Verify empirical formula (e.g., C, H, N, S content) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for benzoyl and sulfonyl groups) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent positions (e.g., aromatic protons in the 7–8 ppm range for bromobenzoyl) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology :
- Solubility Testing : Screen solvents (e.g., DMSO, DCM, MeOH) at 25°C using UV-Vis spectroscopy or gravimetric analysis.
- Stability Studies : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic stability can be assessed by incubating the compound in buffers (pH 1–13) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the spirocyclic core during functionalization?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and predict nucleophilic/electrophilic sites on the diazaspiro scaffold .
- Kinetic Studies : Track reaction intermediates via stopped-flow NMR or LC-MS to identify rate-determining steps (e.g., benzoylation vs. sulfonylation) .
- Key Findings : Steric hindrance from the spirocyclic structure may slow sulfonylation compared to linear analogs.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets (e.g., enzyme inhibition)?
- Methodology :
- Analog Synthesis : Prepare derivatives with variations in substituents (e.g., replacing bromo with Cl, F, or methyl groups) .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive/negative controls (e.g., known inhibitors) .
- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ to identify pharmacophoric features.
Q. What strategies are effective for assessing metabolic stability and in vitro pharmacokinetics?
- Methodology :
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .
Q. How can environmental fate and toxicity be evaluated for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
